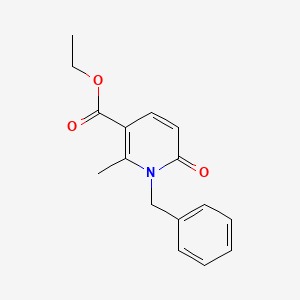

Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a pyridinone derivative featuring a 1,6-dihydropyridine core substituted with a benzyl group at position 1, a methyl group at position 2, and an ethyl ester at position 2. This compound belongs to a class of heterocycles studied for their diverse biological activities, including antiviral, antimicrobial, and catalytic properties . Its synthesis likely involves alkylation of a pyridinone precursor (e.g., via benzyl bromide in the presence of a base like K₂CO₃ in DMF), analogous to methods described for related compounds .

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

ethyl 1-benzyl-2-methyl-6-oxopyridine-3-carboxylate |

InChI |

InChI=1S/C16H17NO3/c1-3-20-16(19)14-9-10-15(18)17(12(14)2)11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |

InChI Key |

MILXINHHRBZRBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)C=C1)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Decarboxylation Reactions

The ethyl ester group at position 3 undergoes decarboxylation under catalytic or thermal conditions:

-

Catalytic Decarboxylation : Transition metals like Cu(II) or Ag(I) facilitate CO₂ elimination, forming 1-benzyl-2-methyl-2-pyridone derivatives .

-

Thermal Decarboxylation : Heating in polar aprotic solvents (e.g., DMF) at 120–150°C results in similar products .

Mechanistic Insight :

The reaction proceeds via a six-membered cyclic transition state, where the hydroxyl group (if present) stabilizes intermediates through hydrogen bonding .

Ester Functional Group Reactivity

The ethyl ester moiety participates in hydrolysis and transesterification:

-

Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the ester to the carboxylic acid .

-

Basic Hydrolysis : NaOH/EtOH yields the sodium carboxylate, which can be acidified to the free acid .

-

Transesterification : Methanol/H₂SO₄ replaces the ethyl group with methyl, enhancing solubility.

Representative Data :

Ring-Opening and Functionalization

The dihydropyridine ring undergoes nucleophilic attacks and oxidation:

-

Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) open the ring at the carbonyl, forming substituted amines .

-

Oxidation : MnO₂ or DDQ oxidizes the 1,2-dihydropyridine to a fully aromatic pyridine derivative .

Example Reaction :

textThis compound + MeMgBr → Alkylated Amine Product

Stability and Handling

Scientific Research Applications

Structure and Composition

- Molecular Formula : C16H17NO3

- Molecular Weight : 273.31 g/mol

- IUPAC Name : Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

The compound features a dihydropyridine ring, which is known for its diverse biological activities. The presence of the benzyl group enhances its potential interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure allows for various modifications that can enhance its biological activity. Research indicates that derivatives of this compound may exhibit:

- Antioxidant Activity : Compounds in this class have shown promising results in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : These are essential for forming the dihydropyridine ring.

- Functional Group Modifications : Alterations to the benzyl or carboxylate groups can enhance the compound's pharmacological properties .

Biological Studies

Research has focused on understanding the pharmacodynamics and pharmacokinetics of this compound through various interaction studies. These studies assess:

- Mechanisms of Action : Investigating how the compound interacts at the molecular level with specific biological targets.

- Safety Profiles : Evaluating toxicity and side effects associated with the compound to ensure therapeutic viability.

Case Study 1: Antioxidant Activity

A study conducted on derivatives of ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine demonstrated significant antioxidant activity compared to standard antioxidants. The results indicated that modifications to the benzyl group enhanced radical scavenging capabilities, suggesting potential applications in formulations aimed at reducing oxidative stress.

Case Study 2: Antimicrobial Efficacy

In another research effort, ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine was tested against various bacterial strains. The compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria. This study highlights its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it useful in treating hypertension.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyridinone Core

The substituents at positions 1, 2, and 3 significantly influence the electronic, steric, and pharmacological properties of pyridinone derivatives. Key comparisons include:

Position 1 (N-Substituent)

- Benzyl Group (Target Compound): Enhances lipophilicity and may improve membrane permeability compared to smaller alkyl groups.

- Methyl/Ethyl Groups : Found in compounds like ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate , these groups reduce steric hindrance, possibly favoring catalytic interactions (e.g., in lactide polymerization) .

- Benzyloxy Group : In methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxylate , the oxygen linker increases polarity, which may reduce bioavailability compared to the direct benzyl substitution in the target compound.

Position 2 (C-Substituent)

- Methyl Group (Target Compound) : Provides moderate steric bulk without strongly affecting electron density.

- Trifluoromethyl/Difluoromethyl Groups : As in ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate , these electron-withdrawing groups enhance metabolic stability and may alter binding affinities in biological targets .

Position 3 (Ester Group)

- Ethyl Ester (Target Compound): Balances lipophilicity and solubility.

Antimicrobial and Antiviral Activity

- The benzyl group in the target compound may enhance penetration into microbial membranes, similar to aryl-substituted pyridinones showing antiplasmodial activity (e.g., 4-arylthieno[2,3-b]pyridines in ).

- Ethyl 2-amino-5-cyano-6-oxo-1-(phenylsulfonamido)-1,6-dihydropyridine-3-carboxylate demonstrated antiviral activity against SARS-CoV-2 RdRp, suggesting the importance of the ester and sulfonamide groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound that belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects and potential therapeutic applications.

Chemical Structure:

- Formula: CHN O

- CAS Number: 5348-50-5

- Molecular Weight: 273.31 g/mol

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of various pyridine derivatives, including this compound. The compound has shown potential in inhibiting cancer cell growth across different cell lines.

IC Values

The effectiveness of this compound can be quantified using the IC value, which indicates the concentration required to inhibit cell growth by 50%.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 0.058 |

| MDA-MB-231 | 0.075 |

| A549 | 0.069 |

| PC3 | 0.021 |

These values demonstrate that this compound exhibits significant antiproliferative activity, particularly against HeLa and PC3 cell lines .

The biological activity of this compound is attributed to its ability to interact with cellular components, leading to apoptosis or inhibition of cell proliferation. The presence of functional groups such as -OH and -C=O enhances its interaction with target proteins involved in cell signaling pathways.

Structure-Activity Relationship (SAR)

Studies indicate that modifications to the dihydropyridine structure can significantly alter biological activity. For instance:

- Hydroxyl groups (-OH) have been shown to improve antiproliferative activity by facilitating better interactions with cellular membranes.

- Substituents on the benzyl ring also play a crucial role; electron-withdrawing groups tend to enhance activity compared to electron-donating groups .

Case Studies

-

Antitumor Activity:

A study investigated the effects of various pyridine derivatives on tumor growth in xenograft models. This compound was among the compounds tested and showed a reduction in tumor size when administered orally . -

Antitubercular Potential:

The compound was screened alongside other derivatives for antitubercular activity against Mycobacterium tuberculosis. Preliminary results indicate that it may possess inhibitory effects, warranting further investigation into its mechanism and efficacy .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, and how can structural purity be confirmed?

Answer:

- Synthesis : A common approach involves cyclocondensation of substituted pyridine precursors with benzyl and methyl groups. For example, ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate derivatives can be synthesized via Knoevenagel condensation or multicomponent reactions, followed by benzylation .

- Purity Confirmation : Use HPLC (≥95% purity) or GC-MS to verify chemical identity. Structural validation requires NMR (e.g., H, C) for functional group analysis and LC-MS for molecular weight confirmation. Crystallographic data (XRD) may be referenced for solid-state conformation .

Q. Table 1: Common Characterization Techniques

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Hazard Identification : Classified as a laboratory chemical with no specific hazard data reported. Assume standard precautions: avoid inhalation, use PPE (gloves, goggles), and work in a fume hood .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Provide safety data sheets (SDS) to medical personnel .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Answer:

- Methodology :

- Structural Modifications : Replace the benzyl group with electron-withdrawing/donating substituents (e.g., nitro, methoxy) to assess effects on bioactivity.

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like calcium channels or enzymes .

- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase profiling) to correlate structural changes with activity .

Q. Table 2: Example Structural Modifications and Observed Effects

Q. How can contradictory data in degradation studies (e.g., stability under acidic vs. basic conditions) be resolved?

Answer:

- Experimental Design :

- Stress Testing : Expose the compound to pH 1–14 buffers at 40–60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the ester group under basic conditions) .

- Statistical Validation : Apply ANOVA to confirm reproducibility across triplicate runs.

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculate charge distribution on the dihydropyridine ring to predict reactivity.

- Molecular Dynamics (MD) : Simulate binding to ion channels (e.g., L-type calcium channels) over 100 ns trajectories to assess stability .

- QSAR Models : Corinate electronic descriptors (e.g., HOMO/LUMO) with experimental IC values from literature .

Q. How can green chemistry principles be applied to improve the synthetic route’s sustainability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.